molecular formula C15H22O3 B1244931 2-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)ethanol CAS No. 79907-48-5

2-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)ethanol

Cat. No. B1244931
CAS RN: 79907-48-5
M. Wt: 250.33 g/mol
InChI Key: RUYZTDOMKYWHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)ethanol, also known as 2-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)ethanol, is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

79907-48-5

Product Name

2-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)ethanol

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

2-(2-hydroxyethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C15H22O3/c1-9-10(2)14-12(11(3)13(9)17)5-6-15(4,18-14)7-8-16/h16-17H,5-8H2,1-4H3

InChI Key

RUYZTDOMKYWHFC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(CCC(O2)(C)CCO)C(=C1O)C)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCO)C(=C1O)C)C

synonyms

2,5,7,8-tetramethyl-6-hydroxy-2-(hydroxyethyl)chroman
Toc-Et

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (LAH) (8.0 g) was suspended in ether (500 ml). A solution of methyl 2-(6-acetoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[1,2-b]pyran-2-yl)acetate (12.16 g) in ether (200 ml) was added dropwise to the suspension. The mixture was stirred for 1 hour. A saturated aqueous solution of sodium sulfate was added dropwise to the reaction solution at room temperature to decompose excess LAH. The solution was filtered. The filtrate was evaporated to give the title compound (9.31 g) having the following physical data.
Quantity
8 g
Type
reactant
Reaction Step One
Name
methyl 2-(6-acetoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[1,2-b]pyran-2-yl)acetate
Quantity
12.16 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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